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Introduction

Plasmacytoid dendritic cells (PDCs) are a rare population of immune cells that play a crucial

role in antiviral immunity and immune regulation through their ability to produce large amounts

of type I interferons (IFNs). Their unique surface receptor profile makes them attractive targets

for therapeutic interventions, including antibody-drug conjugates (ADCs) and other targeted

therapies. Understanding the binding and subsequent internalization of these therapeutic

agents by PDCs is critical for evaluating their efficacy, mechanism of action, and potential for

targeted drug delivery. Flow cytometry is a powerful, high-throughput technique that enables

the precise quantification of both cell surface binding and internalization at a single-cell level.

This application note provides detailed protocols for analyzing the binding and internalization of

fluorescently labeled antibodies or other ligands to human PDCs.

Principle of the Assays

The analysis is typically performed in two main stages: a binding assay and an internalization

assay.

Binding Assay: This assay measures the total amount of a fluorescently labeled ligand (e.g.,

an antibody) associated with the cell. Cells are incubated with the ligand at 4°C, a
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temperature at which active cellular processes like internalization are inhibited. The amount

of bound ligand is then quantified by measuring the median fluorescence intensity (MFI) of

the PDC population using a flow cytometer.

Internalization Assay: This assay distinguishes between surface-bound and internalized

ligand. After allowing binding to occur, the temperature is shifted to 37°C to permit active

endocytosis. The amount of internalization can be quantified using several methods, such as

quenching the fluorescence of the surface-bound ligand with an anti-fluorochrome antibody

or using a pH-sensitive dye that fluoresces brightly only after internalization into the acidic

environment of endosomes.

Experimental Protocols
Protocol 1: Isolation of Peripheral Blood Mononuclear
Cells (PBMCs)
This protocol outlines the standard procedure for isolating PBMCs from whole blood, which is

the starting material for identifying PDCs.

Materials:

Human whole blood collected in heparin- or EDTA-containing tubes

Ficoll-Paque PLUS or other density gradient medium

Phosphate-Buffered Saline (PBS)

Fetal Bovine Serum (FBS)

Centrifuge

Procedure:

Dilute the whole blood 1:1 with PBS.

Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical

tube.
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Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

After centrifugation, carefully aspirate the upper layer (plasma) and collect the distinct band

of mononuclear cells (the "buffy coat") at the plasma-Ficoll interface.

Transfer the cells to a new 50 mL tube and wash by adding PBS to bring the volume to 45

mL.

Centrifuge at 300 x g for 10 minutes at 4°C. Discard the supernatant.

Resuspend the cell pellet in appropriate media for cell counting and subsequent

experiments. For downstream PDC analysis, use FACS buffer (PBS with 2% FBS and 2 mM

EDTA).

Protocol 2: Cell Surface Binding Assay
This protocol measures the total binding of a fluorescently labeled antibody to the surface of

PDCs.

Materials:

PBMCs (from Protocol 1)

FACS Buffer (PBS + 2% FBS + 2 mM EDTA)

Fluorescently labeled test antibody (e.g., Alexa Fluor 647-conjugated anti-BDCA-2)

PDC identification antibodies (e.g., anti-CD123-PE, anti-BDCA-2-APC, and a lineage cocktail

(Lin: CD3, CD14, CD19, CD20, CD56)-FITC).

Isotype control antibody with the same fluorescent label as the test antibody.

96-well U-bottom plate

Flow cytometer

Procedure:

Adjust the PBMC suspension to a concentration of 1 x 10^7 cells/mL in cold FACS buffer.
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Add 100 µL of the cell suspension (1 x 10^6 cells) to the wells of a 96-well plate.

Add the fluorescently labeled test antibody at a pre-titrated optimal concentration. Include a

well with an isotype control for background staining.

Incubate the plate on ice (4°C) for 30-45 minutes in the dark to prevent internalization.

Wash the cells twice with 200 µL of cold FACS buffer, centrifuging at 300 x g for 5 minutes at

4°C between washes.

Resuspend the cells in 200 µL of cold FACS buffer for flow cytometry analysis.

Acquire data on a flow cytometer. PDCs are typically identified as Lineage-negative, CD123-

positive, and BDCA-2-positive cells.

Protocol 3: Internalization Assay (Using pH-Sensitive
Dye)
This protocol quantifies the internalization of a ligand using a pH-sensitive dye like pHrodo,

which exhibits minimal fluorescence at neutral pH but fluoresces brightly in the acidic

environment of endosomes and lysosomes.

Materials:

PBMCs (from Protocol 1)

Live/Dead stain (e.g., Zombie NIR™)

RPMI 1640 medium supplemented with 10% FBS

Test antibody conjugated to a pH-sensitive dye (e.g., pHrodo Red)

PDC identification antibodies (as in Protocol 2)

Incubator (37°C, 5% CO2)

Flow cytometer
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Procedure:

Resuspend PBMCs in PBS and stain with a viability dye according to the manufacturer's

instructions to exclude dead cells from the analysis.

Wash the cells and resuspend them in complete RPMI medium.

Add the pHrodo-conjugated test antibody to the cells at the desired concentration.

Incubate the cells at 37°C in a 5% CO2 incubator for various time points (e.g., 0, 30, 60, 120

minutes) to allow for internalization.

As a negative control, incubate one sample at 4°C to establish a baseline of non-internalized

fluorescence.

Following the incubation, wash the cells with cold FACS buffer to stop the internalization

process.

Perform surface staining for the PDC identification markers (e.g., anti-CD123, anti-BDCA-2,

Lin cocktail) by incubating with the antibody cocktail on ice for 30 minutes.

Wash the cells twice with cold FACS buffer.

Resuspend the cells in 200 µL of cold FACS buffer and acquire data immediately.

Analyze the MFI of the pHrodo signal within the live, singlet, Lin-/CD123+/BDCA-2+ PDC

gate.

Data Presentation
Quantitative data from these experiments should be summarized for clear interpretation and

comparison.

Table 1: Representative Data for Antibody Binding to PDCs

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15141025?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target Receptor Antibody Concentration
Median Fluorescence
Intensity (MFI) at 4°C

Isotype Control 10 µg/mL 150 ± 25

BDCA-2 1 µg/mL 2,500 ± 310

BDCA-2 5 µg/mL 8,900 ± 750

BDCA-2 10 µg/mL 15,200 ± 1,100

ILT7 10 µg/mL 12,500 ± 980

Table 2: Representative Data for Antibody Internalization by PDCs

Target Receptor
Incubation Time at
37°C (minutes)

Internalization
Signal (MFI of
pHrodo)

Percent
Internalization (%)*

BDCA-2 0 (Control at 4°C) 500 ± 60 0%

BDCA-2 30 4,800 ± 450 28.7%

BDCA-2 60 9,200 ± 810 58.0%

BDCA-2 120 15,000 ± 1,300 96.7%

*Percent Internalization can be calculated as: [(MFI_t - MFI_t0) / (MFI_max - MFI_t0)] * 100,

where MFI_t is the MFI at a given time point, MFI_t0 is the baseline MFI at time 0, and

MFI_max is the maximum observed MFI.
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Caption: Workflow for PDC Binding and Internalization Assays.
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Caption: Pathway of Antibody Internalization via Endocytosis.
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To cite this document: BenchChem. [Application Note: Flow Cytometry Analysis of
Plasmacytoid Dendritic Cell (PDC) Binding and Internalization]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b15141025#flow-cytometry-
analysis-of-pdc-binding-and-internalization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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